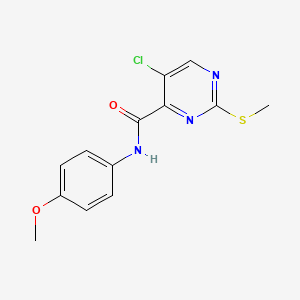

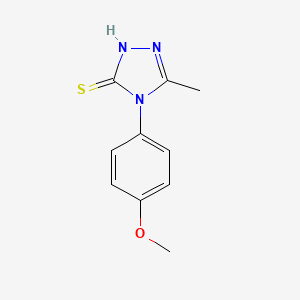

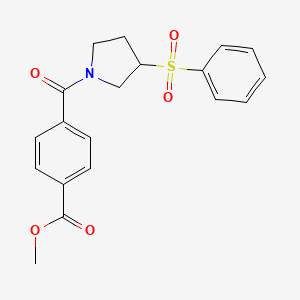

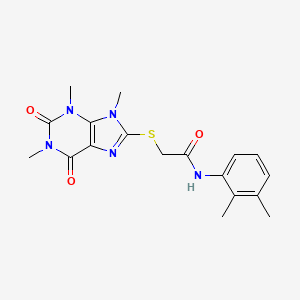

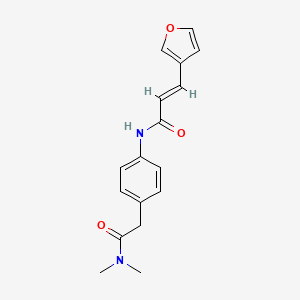

![molecular formula C23H22N2O3 B2414172 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941982-60-1](/img/structure/B2414172.png)

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide have been explored in various studies. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been reported, providing insights into the structural properties of these compounds through techniques like IR and NMR spectroscopy, and X-ray diffraction. Such studies contribute to the understanding of the chemical and physical properties of naphthalene derivatives (Cemal Koray Özer et al., 2009).

Electropolymerization and Electrochromic Properties

Research into the electropolymerization and electrochromic properties of triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides has shown that these compounds can be used to create electroactive films with potential applications in smart windows and displays. The ability to switch color upon electro-oxidation indicates their utility in developing new electrochromic devices (S. Hsiao & Jhong-Syuan Han, 2017).

Antibacterial and Antimycobacterial Activity

Studies have also focused on the antibacterial and antimycobacterial activities of N-alkoxyphenylanilides of naphthalene derivatives. These compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (T. Goněc et al., 2015).

Herbicidal Activity

The investigation into the herbicidal activity of ring-substituted naphthalene derivatives has revealed their potential as inhibitors of photosynthetic electron transport in plants. This suggests possible applications in developing new herbicides for agricultural use, contributing to weed management strategies (J. Kos et al., 2013).

Anticancer Properties

The anticancer properties of naphthalene derivatives have been explored, with studies indicating the potential of these compounds in cancer therapy. For example, the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have shown activity against various cancer cell lines, highlighting the therapeutic potential of naphthalene derivatives in oncology (Salahuddin et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade can have downstream effects on blood clot formation and dissolution.

Pharmacokinetics

This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of blood clot formation . This can have significant implications for the prevention and treatment of various thromboembolic diseases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide are not well-studied. Based on its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It would be important to investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-28-21-13-12-17(15-20(21)25-14-5-4-11-22(25)26)24-23(27)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCQIIXBOAMEMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2414091.png)

![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414101.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)

![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)